(R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
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Overview
Description
®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a hydroxyl group, a methoxy group, and two phenyl groups attached to a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methanol.
Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzaldehyde to form a diphenylmethanol intermediate.
Oxidation: The intermediate is then oxidized to form the corresponding ketone.
Reduction: The ketone undergoes a reduction reaction to introduce the hydroxyl group, forming ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid: Similar in structure but lacks the methoxy group.
Phenylpropanoic Acid: Similar backbone but lacks the hydroxyl and methoxy groups.
Alpha-Lipoic Acid: Contains a similar chiral center but has different functional groups.
Uniqueness
®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)/t14-/m0/s1 |
InChI Key |
RQJWOLFMWKZKCJ-AWEZNQCLSA-N |
Isomeric SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C(=O)O)O |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O |
Origin of Product |
United States |
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